molecular formula C13H19NO4S B14607625 Hexyl 4-sulfamoylbenzoate CAS No. 59777-61-6

Hexyl 4-sulfamoylbenzoate

Cat. No.: B14607625
CAS No.: 59777-61-6
M. Wt: 285.36 g/mol
InChI Key: OYKFZFIHVHNTAM-UHFFFAOYSA-N
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Description

Hexyl 4-sulfamoylbenzoate is a synthetic ester derivative of 4-sulfamoylbenzoic acid, characterized by a hexyl chain esterified to the carboxylic acid group and a sulfamoyl (-SO₂NH₂) substituent at the para position of the aromatic ring. This structural combination confers unique physicochemical properties, distinguishing it from simpler aliphatic or aromatic esters.

Properties

CAS No.

59777-61-6

Molecular Formula

C13H19NO4S

Molecular Weight

285.36 g/mol

IUPAC Name

hexyl 4-sulfamoylbenzoate

InChI

InChI=1S/C13H19NO4S/c1-2-3-4-5-10-18-13(15)11-6-8-12(9-7-11)19(14,16)17/h6-9H,2-5,10H2,1H3,(H2,14,16,17)

InChI Key

OYKFZFIHVHNTAM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC(=O)C1=CC=C(C=C1)S(=O)(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Hexyl 4-sulfamoylbenzoate can be synthesized through the esterification of 4-sulfamoylbenzoic acid with hexanol. The reaction typically involves heating the 4-sulfamoylbenzoic acid in a hydrochloric acid-saturated solution of hexanol. Upon cooling, the addition of hexane can lead to the crystallization of the product .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve large-scale esterification processes under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions would be crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: Hexyl 4-sulfamoylbenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfonic acids.

    Reduction: Reduction reactions can convert the sulfamoyl group to an amine group.

    Substitution: The benzoate ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst can be used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under controlled conditions.

Major Products Formed:

    Oxidation: Sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted benzoates depending on the reagent used.

Mechanism of Action

The mechanism of action of Hexyl 4-sulfamoylbenzoate involves its interaction with molecular targets such as enzymes. The sulfamoyl group can form strong hydrogen bonds with active site residues of enzymes, inhibiting their activity. This interaction can modulate various biochemical pathways, making the compound effective in therapeutic applications .

Comparison with Similar Compounds

Structural and Functional Group Analysis

  • This compound : Combines a benzoate backbone with a sulfamoyl group (polar, hydrogen-bonding) and a hexyl chain (lipophilic).
  • Isoamyl benzoate : Aromatic ester lacking sulfamoyl groups; its properties are dominated by the benzoate moiety and branched alkyl chain .

Physicochemical Properties (Hypothetical vs. Evidence-Based)

Property This compound* Hexyl Decanoate Isoamyl Benzoate
Molecular Formula C₁₃H₁₉NO₄S C₁₆H₃₂O₂ C₁₂H₁₆O₂
Molecular Weight (g/mol) ~285.3 256.4 208.26
Boiling Point (°C) 300–310 (estimated) 293 262
Solubility Moderate in polar solvents Insoluble in water; soluble in organic solvents Insoluble in water; soluble in ethanol
Polarity High (sulfamoyl group) Low Moderate (aromatic ring)

*Hypothetical data inferred from structural analogs and functional group contributions.

Key Differences

  • Bioactivity: Unlike flavor/fragrance-focused esters (e.g., hexyl decanoate), this compound’s sulfamoyl group may confer pharmacological activity, akin to sulfonamide drugs .
  • Stability : The electron-withdrawing sulfamoyl group could render the ester bond more susceptible to hydrolysis compared to aliphatic esters like hexyl isobutyrate.

Research Findings and Hypotheses

  • Volatility : this compound is expected to exhibit lower volatility than esters like hexyl acetate (used in apple flavoring) due to its higher molecular weight and polarity .
  • Synthetic Applications : Its synthesis likely follows esterification pathways similar to isoamyl benzoate but requires sulfamoyl group introduction, possibly via sulfonation or coupling reactions.
  • Pharmacokinetics : The compound may demonstrate extended half-life compared to simpler esters due to increased molecular size and polarity, though experimental validation is needed.

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